molecular formula C12H13NO4 B3090995 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester CAS No. 1215103-48-2

1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester

Cat. No.: B3090995
CAS No.: 1215103-48-2
M. Wt: 235.24 g/mol
InChI Key: SHFZCNVCHWMUCS-UHFFFAOYSA-N
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Description

1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester is an organic compound that belongs to the class of nitroaromatic esters It is characterized by a cyclobutane ring attached to a carboxylic acid methyl ester group and a nitro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester typically involves the esterification of 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Iron, tin, or zinc with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Reduction: 1-(4-Amino-phenyl)-cyclobutanecarboxylic acid methyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid.

Scientific Research Applications

1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in the development of probes and sensors for detecting biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester depends on the specific application and the target molecule. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The cyclobutane ring and ester group can also participate in various chemical transformations, contributing to the compound’s overall reactivity and functionality.

Comparison with Similar Compounds

    1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid: Similar structure but lacks the ester group.

    1-(4-Amino-phenyl)-cyclobutanecarboxylic acid methyl ester: Similar structure but with an amino group instead of a nitro group.

    1-(4-Nitro-phenyl)-cyclopentanecarboxylic acid methyl ester: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

Uniqueness: 1-(4-Nitro-phenyl)-cyclobutanecarboxylic acid methyl ester is unique due to the combination of the nitro-substituted phenyl ring, the cyclobutane ring, and the ester group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 1-(4-nitrophenyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-17-11(14)12(7-2-8-12)9-3-5-10(6-4-9)13(15)16/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFZCNVCHWMUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaH (80% dispersion in mineral oil, 0.26 mol) was suspended in DMF under nitrogen atmosphere. Methyl 4-nitrophenylacetate (0.13 mol), that was prepared by refluxing 4-nitrophenylacetic acid (0.2 mol) with MeOH (100 mL) and conc. H2SO4 (1 mL) for 24 h, dissolved in DMF was added dropwise followed by 1,3-dibromopropane (0.13 mol) in DMF. stirring was continued at room temperature for 1.5 h. Excess hydride was then decomposed by the cautious addion of H2O. More H2O was added and extracted with toluene. The organic layer was washed with H2O, dried (MgSO4) and concentrated to give methyl 1-(4-nitrophenyl)-cyclobutanecarboxylate that was stirred with 0.5 M NaOH (128 mL) in THF overnight. THF was evaporated, the residue was dissolved in H2O and extracted with EtOAc. The aqueous layer was acidified and extracted with EtOAc. The organic layer was dried (MgSO4) and concentrated to give the desired product that was washed with EtOH/H2O. The yield was 0.7 g (12%); 1H NMR (CDCl3) δ 1.90 (m, 1H), 2.05-2.20 (m, 1H), 2.50-2.60 (m, 2H), 2.90 (m, 2H), 7.52 (d, 2H), 8.2 (d, 2H).
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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